
Didodecyldi-m-tolylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyldi-m-tolylsilane is an organosilicon compound with the molecular formula C38H64Si and a molecular weight of 549 g/mol It is characterized by the presence of two dodecyl groups and one m-tolyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyldi-m-tolylsilane typically involves the reaction of m-tolylsilane with dodecyl halides under specific conditions. One common method is the hydrosilylation reaction, where m-tolylsilane is reacted with dodecyl halides in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyldi-m-tolylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The dodecyl or m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Didodecyldi-m-tolylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Didodecyldi-m-tolylsilane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation and siloxane formation, which are crucial for its applications in material science and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldi-m-tolylsilane: Similar structure but with methyl groups instead of dodecyl groups.
Diphenyldi-m-tolylsilane: Contains phenyl groups instead of dodecyl groups.
Dioctyldi-m-tolylsilane: Features octyl groups instead of dodecyl groups.
Uniqueness
Didodecyldi-m-tolylsilane is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobicity and stability, such as in coatings and adhesives .
Eigenschaften
Molekularformel |
C38H64Si |
|---|---|
Molekulargewicht |
549.0 g/mol |
IUPAC-Name |
didodecyl-bis(3-methylphenyl)silane |
InChI |
InChI=1S/C38H64Si/c1-5-7-9-11-13-15-17-19-21-23-31-39(37-29-25-27-35(3)33-37,38-30-26-28-36(4)34-38)32-24-22-20-18-16-14-12-10-8-6-2/h25-30,33-34H,5-24,31-32H2,1-4H3 |
InChI-Schlüssel |
IUHXETCTTQBWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


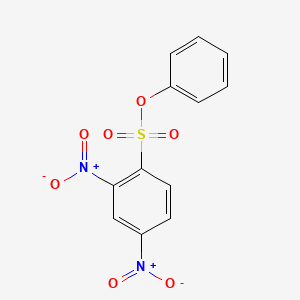
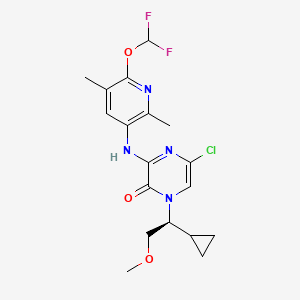


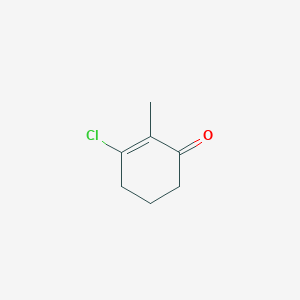
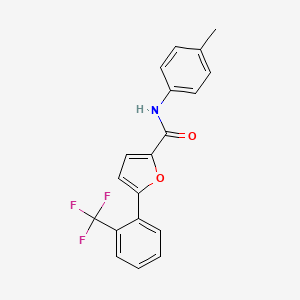



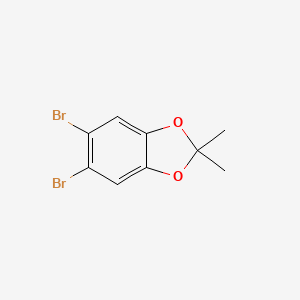
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

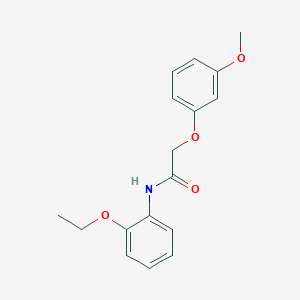
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
